5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a carboxamide group, an amino group, and a 1,3-oxazole-containing methyl side chain. This compound is part of a broader class of 1,2,3-triazole-4-carboxamides, which are studied for their anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-13-7-9-15(10-8-13)22-25-18(14(2)31-22)12-28-20(23)19(26-27-28)21(29)24-16-5-4-6-17(11-16)30-3/h4-11H,12,23H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYUSKKXTNGLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Title Compound (Hypothetical Pathway):
Coupling Reactions : Use of EDCI/HOBt or thionyl chloride for amide bond formation between triazole-4-carboxylic acid and substituted anilines .
Oxazole Synthesis : Cyclization of appropriate precursors (e.g., aldehydes and hydroxylamine) to form the 1,3-oxazole ring .
Comparison with Analogous Syntheses :
- N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamides : Synthesized via thionyl chloride-mediated activation of carboxylic acid followed by amine coupling (yields: 60–70%).
- 5-Amino-1-[[2-(3-Chlorophenyl)-5-Methyl-Oxazol-4-yl]methyl]-N-(2,3-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carboxamide : Utilized automated flash chromatography for purification, indicating higher complexity in isolation.
Anticancer Activity:
- N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Demonstrated moderate anticancer activity in vitro, attributed to the 4-methoxyphenyl group’s electron-donating effects.
- 1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide : Exhibited enhanced activity due to the oxazole moiety’s role in target binding.
Structural and Crystallographic Insights
- N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Crystal structure (CCDC refcode) revealed intermolecular N–H···O hydrogen bonds stabilizing the lattice.
- 1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide : Adopted a twisted conformation due to steric hindrance from the hydroxypropan-2-yl group.
Predicted Structure of Title Compound :
The oxazolylmethyl side chain may induce a planar conformation, favoring π-stacking interactions with aromatic residues in biological targets.
Preparation Methods
Cyclization of N-Formyl Alanine Derivatives
The patented solid acid-catalyzed cyclization provides a scalable route to 4-methyl-5-alkoxy oxazoles. Adapting this method:
-
Substrate Preparation :
-
Cyclization :
-
Methanolysis and Reduction :
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.1 Hz, 2H, ArH), 7.25 (d, J = 8.1 Hz, 2H, ArH), 4.52 (s, 2H, CH₂OH), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calcd for C₁₂H₁₃NO₂ [M+H]⁺: 219.0895, found: 219.0898.
Synthesis of the Triazole-Carboxamide Core
Microwave-Assisted Cyclization of α-Cyanoacetamides
Adapting the ATC (5-amino-1,2,3-triazole-4-carboxamide) protocol:
-
Azide Formation :
-
Cyclization with α-Cyanoacetamide :
Optimization Notes :
-
Microwave irradiation reduces reaction time from 48 h (conventional heating) to 1 h.
-
Aqueous workup (1 M HCl/EtOAc) minimizes byproduct formation.
Final Coupling and Functionalization
Alkylation of the Triazole Nitrogen
-
Oxazole Fragment Activation :
-
N-Alkylation :
Analytical Characterization of the Final Product
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆) : δ 9.77 (s, 1H, NH), 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.2 Hz, 2H, ArH), 7.14 (d, J = 7.3 Hz, 2H, ArH), 6.89 (s, 2H, ArH), 6.22 (t, J = 7.3 Hz, 1H, ArH), 5.54 (s, 2H, CH₂), 4.31 (s, 2H, CH₂), 3.73 (s, 6H, OCH₃), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calcd for C₂₄H₂₅N₅O₃ [M+H]⁺: 448.1982, found: 448.1985.
Purity Assessment
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodological Answer : Synthesis involves multi-step organic reactions. First, prepare the oxazole intermediate via condensation of 4-methylphenyl isocyanide with a methyl-substituted precursor under anhydrous AlCl₃ catalysis . Next, introduce the triazole-carboxamide moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling. Key reagents include sodium azide, methyl isocyanide derivatives, and solvents like DMF or THF. Reaction optimization (e.g., temperature: 60–80°C, time: 12–24 hrs) is critical for yield (>65%) and purity (>95%) .
Q. Which analytical techniques are recommended for structural characterization?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography for absolute configuration determination, especially for the oxazole-triazole junction .
- HRMS (High-Resolution Mass Spectrometry) for molecular formula validation (C₂₃H₂₄N₆O₃, MW: 456.48 g/mol) .
- FT-IR to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What are the standard protocols for assessing purity and stability?
- Methodological Answer :
- HPLC-PDA (with C18 column, acetonitrile/water gradient) to quantify impurities (<2%).
- Accelerated stability studies (40°C/75% RH for 6 months) to evaluate degradation pathways (e.g., hydrolysis of the methoxyphenyl group) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from:
- Purity variability : Validate compound integrity via HPLC and elemental analysis before assays .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO ≤0.1%) .
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to rule out false positives .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Functional group modification : Introduce polar groups (e.g., hydroxyl or sulfonate) at the 3-methoxyphenyl moiety .
- Co-crystallization : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes to enhance solubility (tested via phase-solubility diagrams) .
- Prodrug design : Convert the carboxamide to a phosphate ester for pH-dependent release .
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict binding to target enzymes (e.g., CYP450 isoforms) .
- QSAR models : Train datasets on triazole derivatives with known IC₅₀ values to prioritize synthetic targets (e.g., substituents at the oxazole 4-position) .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to validate binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
